Mass Spectrometric Detection Window vs. Unlabeled Furaneol
In GC-MS analysis under electron ionization (EI) mode at 70 eV, the molecular ion of unlabeled furaneol (HDMF) is detected at m/z 128, while the 13C2-labeled internal standard produces a molecular ion at m/z 130—a clean +2.0 amu mass shift that enables unambiguous selected ion monitoring (SIM) or full-scan quantification without isotopic peak overlap [1]. This mass shift is confirmed in a published extrusion-cooking study: quantification of HDMF was performed in scan mode by measuring the molecular ions of HDMF (m/z 128) and that of the internal standard 13C2-HDMF (m/z 130) [1]. Separately, a wine analysis method using GC–ion-trap MS employed m/z 128 as the quantification ion and m/z 129 as the qualifier for unlabeled furaneol [2], confirming that the native compound occupies m/z 128–129 while the 13C2 isotopologue is shifted to m/z 130–131, providing a 2-Da separation window.
| Evidence Dimension | Molecular ion mass-to-charge ratio (m/z) in EI-GC-MS |
|---|---|
| Target Compound Data | m/z 130 [M]+ for 13C2-HDMF (2,5-Dimethyl-4-hydroxy-3(2H)-furanone-13C2) |
| Comparator Or Baseline | m/z 128 [M]+ for unlabeled HDMF (furaneol, CAS 3658-77-3) |
| Quantified Difference | +2.0 amu (Δm = 2 Da); approximately 2-Da baseline separation between analyte and internal standard molecular ion clusters |
| Conditions | GC-MS, EI mode at 70 eV, scan range 30–220 Da, ZebronWAX capillary column (30 m × 0.25 mm, 0.25 μm film), splitless injection at 240°C; also validated in GC–ion-trap MS for wine analysis |
Why This Matters
This +2.0 amu shift provides a unique, stable detection window for isotope dilution quantification that is free from native-isotope interference, a fundamental requirement for selecting an internal standard in regulated food, flavor, and metabolomics analyses.
- [1] Davidek, T.; Illmann, S.; Rytz, A.; Chanvrier, H.; Vandeputte, G.; Schuchmann, H. P.; Blank, I.; Kerler, J. Generation of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone during Extrusion Cooking: A Multidisciplinary Approach. In Controlling Maillard Pathways to Generate Flavors; ACS Symposium Series; American Chemical Society, 2010; Vol. 1042, pp 43–55. View Source
- [2] Ferreira, V.; Jarauta, I.; López, R.; Cacho, J. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography–ion-trap mass spectrometry. J. Chromatogr. A 2003, 1010 (1), 95–103. View Source
